2-iodoterephthalic Acid
CAS No.: 1829-22-7
Cat. No.: VC21200749
Molecular Formula: C8H5IO4
Molecular Weight: 292.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1829-22-7 |
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Molecular Formula | C8H5IO4 |
Molecular Weight | 292.03 g/mol |
IUPAC Name | 2-iodoterephthalic acid |
Standard InChI | InChI=1S/C8H5IO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Standard InChI Key | LUZKKRPROWYBLR-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)O)I)C(=O)O |
Canonical SMILES | C1=CC(=C(C=C1C(=O)O)I)C(=O)O |
Introduction
Chemical Identity and Classification
2-iodoterephthalic acid belongs to the class of functionalized benzenedicarboxylic acids. The presence of the iodine atom significantly alters the electronic and steric properties of the molecule compared to its parent compound, terephthalic acid. This modification influences its reactivity, coordination behavior, and applications across multiple scientific disciplines.
Chemical Structure and Properties
Molecular Structure
2-iodoterephthalic acid possesses a well-defined chemical structure with the benzene ring as its core scaffold. The two carboxylic acid groups are positioned at the 1,4-positions (para to each other), while the iodine atom occupies the 2-position (ortho to one of the carboxylic acid groups). This specific arrangement confers unique chemical and physical characteristics to the molecule.
Chemical Identity and Properties
The following table summarizes the key chemical identity parameters and physical properties of 2-iodoterephthalic acid based on reliable database information:
The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations provide standardized representations of the molecular structure, enabling precise identification across chemical databases and scientific literature.
Physical and Chemical Properties
Based on its structure, 2-iodoterephthalic acid exhibits several characteristic properties:
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Physical State: Typically exists as a crystalline solid at room temperature, consistent with most aromatic carboxylic acids
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Solubility: Likely demonstrates limited solubility in water but greater solubility in polar organic solvents and basic aqueous solutions where carboxylate formation occurs
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Acidity: Contains two carboxylic acid groups, functioning as a diprotic acid capable of sequential deprotonation
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Reactivity: The iodine substituent can participate in various organic transformations, including coupling reactions and nucleophilic substitutions
Nomenclature and Identification
Systematic Nomenclature
2-iodoterephthalic acid is recognized by several systematic names according to different chemical nomenclature conventions. The following table presents the various names by which this compound is known:
The multiple naming conventions reflect the compound's recognition across different chemical classification systems and languages, indicating its established position in chemical nomenclature.
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
One of the most significant applications of 2-iodoterephthalic acid is in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials consisting of metal ions or clusters coordinated to organic ligands, forming highly porous structures with large surface areas. These materials have gained substantial attention for applications in gas storage, separation, catalysis, and sensing.
Role as a Functional Linker
2-iodoterephthalic acid serves as a functional linker in MOF synthesis, where the carboxylic acid groups coordinate with metal ions or clusters to form the framework structure. The presence of the iodine atom introduces additional functionality to the MOF, potentially enabling:
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Post-synthetic modification through the reactive iodine site
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Alteration of the electronic properties of the framework
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Enhanced catalytic activity
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Modified adsorption properties
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Potential for further functionalization
Specific MOF Applications
The documented uses of 2-iodoterephthalic acid in specific MOF structures include:
MOF Type | Role of 2-iodoterephthalic Acid | Reference |
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UiO-66 25%-I | Used as iodine linker | RSC Publication |
MIL-53 25%-I | Used as iodine linker | RSC Publication |
UiO-66 is a zirconium-based MOF known for its exceptional chemical and thermal stability, while MIL-53 typically contains trivalent metal centers such as aluminum or chromium and exhibits interesting "breathing" behavior (structural flexibility). The incorporation of 2-iodoterephthalic acid as a linker in these frameworks likely imparts specific functional properties that differentiate them from their non-iodinated counterparts.
Hypervalent Iodine Chemistry
The RSC publication mentions progress in organocatalysis with hypervalent iodine catalysts, suggesting that iodine-containing aromatic compounds like 2-iodoterephthalic acid might have applications in this emerging field . Hypervalent iodine reagents have been extensively used in the total synthesis of natural products and their intermediates, indicating potential synthetic utility for functionalized iodobenzene derivatives.
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